molecular formula C7H6N2OS B12569745 1,2-Benzisothiazol-3(2H)-one, 2-amino- CAS No. 200421-25-6

1,2-Benzisothiazol-3(2H)-one, 2-amino-

Katalognummer: B12569745
CAS-Nummer: 200421-25-6
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: UFJMCTFFRPUYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzisothiazol-3(2H)-one, 2-amino- is an aromatic heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a fused benzene and thiazole ring structure, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-amino- can be synthesized through several methods. One common route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction typically proceeds under acidic conditions, leading to the formation of the benzisothiazole ring .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzisothiazol-3(2H)-one, 2-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzisothiazole ring.

Wissenschaftliche Forschungsanwendungen

1,2-Benzisothiazol-3(2H)-one, 2-amino- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1,2-Benzisothiazol-3(2H)-one, 2-amino- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-amino- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

200421-25-6

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

2-amino-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2OS/c8-9-7(10)5-3-1-2-4-6(5)11-9/h1-4H,8H2

InChI-Schlüssel

UFJMCTFFRPUYRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.